Thiophene, 2-(difluoromethyl)-5-methyl-
Description
Significance of Organofluorine Chemistry in Molecular Design and Synthesis
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern molecular design, particularly in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. rsc.orgbldpharm.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound by making it less susceptible to enzymatic degradation. rsc.org Furthermore, fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment. bldpharm.com
The difluoromethyl group (CHF2), in particular, is of growing interest. It is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups like hydroxyl or thiol moieties. nih.gov This substitution can improve membrane permeability and modify binding interactions with biological targets, making it a valuable tool in drug discovery. nih.govresearchgate.net Consequently, approximately 20% of all pharmaceutical products are organofluorine compounds, a testament to the strategic importance of fluorination in molecular synthesis. bldpharm.com
Overview of Thiophene (B33073) Heterocycles in Advanced Synthetic Chemistry
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that serves as a vital building block in the synthesis of a wide array of functional materials and therapeutic agents. nih.govnih.gov The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds. guidechem.comrsc.org Its structural similarity to benzene (B151609) allows it to act as a bioisostere, yet its unique electronic properties and potential for diverse functionalization make it highly versatile. nih.gov
Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, makes it an attractive scaffold for synthetic chemists to modify and elaborate upon. nih.gov This adaptability has cemented the role of thiophene heterocycles as a fundamental component in the development of advanced synthetic methodologies and the construction of complex molecular architectures.
Structural and Electronic Perturbations Induced by Difluoromethylation on Aromatic Systems
The introduction of a difluoromethyl (CHF2) group onto an aromatic ring, such as thiophene, induces significant structural and electronic perturbations. The CHF2 group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This property is primarily exerted through a negative inductive effect (-I), which decreases the electron density of the aromatic system. researchgate.net
In the case of "Thiophene, 2-(difluoromethyl)-5-methyl-," the situation is electronically complex. The thiophene ring itself is an electron-rich aromatic system. It is substituted with two groups that have opposing electronic effects:
2-(difluoromethyl) group : This group acts as an electron-withdrawing group, reducing the electron density of the thiophene ring, particularly at the ortho and para positions relative to its point of attachment.
5-methyl group : This group is electron-donating through a positive inductive effect (+I) and hyperconjugation, which increases the electron density of the ring.
| Substituent | Position on Thiophene Ring | Electronic Effect | Description |
|---|---|---|---|
| -CHF₂ (Difluoromethyl) | C2 | Electron-Withdrawing (-I) | Decreases the electron density of the aromatic ring through induction. |
| -CH₃ (Methyl) | C5 | Electron-Donating (+I, Hyperconjugation) | Increases the electron density of the aromatic ring through induction and hyperconjugation. |
Research Gaps and Opportunities in the Study of Substituted Thiophenes, 2-(difluoromethyl)-5-methyl-
Despite the clear importance of both fluorinated compounds and thiophene derivatives, the specific molecule "Thiophene, 2-(difluoromethyl)-5-methyl-" remains sparsely documented in peer-reviewed scientific literature. This absence of detailed characterization and application studies represents a significant research gap.
The primary opportunities for future research on this compound are clear and compelling:
Development of Synthetic Methodologies : A crucial first step is to establish and optimize a reliable synthetic route to produce "Thiophene, 2-(difluoromethyl)-5-methyl-". Modern methods involving the direct C-H difluoromethylation of 2-methylthiophene (B1210033) using radical-based reagents present a promising avenue for investigation. rsc.orgnih.gov Documenting a scalable and efficient synthesis is essential for enabling further study.
Physicochemical Characterization : There is a pressing need for a complete characterization of the compound's fundamental properties. This includes determining its melting point, boiling point, solubility, and detailed spectroscopic data (NMR, IR, Mass Spectrometry). This empirical data would provide a foundation for all future research and applications.
Exploration of Potential Applications : Given the known bioactivity of related structures, a key opportunity lies in evaluating "Thiophene, 2-(difluoromethyl)-5-methyl-" for potential applications in medicinal chemistry. Its unique electronic profile could lead to novel interactions with biological targets. Furthermore, its polarized aromatic structure may be of interest in the field of materials science for the development of organic electronic materials.
| Research Area | Specific Objective | Rationale |
|---|---|---|
| Synthetic Chemistry | Establish a robust synthesis for 2-(difluoromethyl)-5-methylthiophene. | Enable availability for further research; current literature lacks a specific protocol. |
| Physical Chemistry | Fully characterize the compound's physical and spectroscopic properties. | Provide foundational data currently missing from the scientific record. |
| Medicinal Chemistry | Screen for biological activity (e.g., antimicrobial, anticancer). | The combination of a thiophene core and a CHF₂ group is common in bioactive molecules. |
| Materials Science | Investigate electronic and photophysical properties. | "Push-pull" electronic structure could be useful for organic electronics. |
Structure
3D Structure
Properties
CAS No. |
153026-79-0 |
|---|---|
Molecular Formula |
C6H6F2S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methylthiophene |
InChI |
InChI=1S/C6H6F2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3 |
InChI Key |
TWBFLYICHMWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiophene, 2 Difluoromethyl 5 Methyl
Strategies for the Construction of the Thiophene (B33073) Core with Pre-installed Substituents
Building the thiophene ring with the desired substituents already in place on the acyclic precursors offers a high degree of regiochemical control. Several classical thiophene syntheses can be adapted for this purpose.
Cyclization Reactions Utilizing Difluoromethylated Precursors
One of the most direct methods for synthesizing substituted thiophenes is through the cyclization of functionalized linear precursors. Established methods such as the Paal-Knorr, Gewald, and Fiesselmann syntheses provide versatile platforms for the construction of the thiophene ring. wikipedia.orguobaghdad.edu.iqwikipedia.org By employing precursors that already contain the difluoromethyl group, it is possible to construct the target 2-(difluoromethyl)-5-methyl-thiophene.
A hypothetical approach using a Paal-Knorr-type synthesis would involve a 1,4-dicarbonyl compound bearing a difluoromethyl group. wikipedia.orgorganic-chemistry.orgquimicaorganica.org For instance, the reaction of a difluoromethylated 1,4-diketone with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent would yield the desired thiophene. The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization and subsequent cyclization and dehydration to form the aromatic thiophene ring. wikipedia.orgorganic-chemistry.org
| Precursor | Reagent | Product | Reaction Type |
| 1-(Difluoromethyl)-4-methyl-1,4-dioxobutane | P₄S₁₀ or Lawesson's Reagent | Thiophene, 2-(difluoromethyl)-5-methyl- | Paal-Knorr Synthesis |
| Difluoromethylated β-ketoester & α-halo ketone | Base, then Sulfur | Substituted 2-aminothiophene (further modification needed) | Gewald Reaction |
| Difluoromethylated α,β-acetylenic ester & Thioglycolic acid derivative | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivative (further modification needed) | Fiesselmann Synthesis |
This table presents hypothetical reaction pathways based on established synthetic methods.
Similarly, the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, could be adapted. wikipedia.orgscispace.comorganic-chemistry.org By starting with a difluoromethylated ketone, one could potentially synthesize a 2-amino-3-cyanothiophene with a difluoromethyl group at the 5-position. Subsequent deamination and other functional group manipulations would be necessary to arrive at the target compound.
The Fiesselmann thiophene synthesis offers another route, starting from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.orgresearchgate.netorganic-chemistry.org Employing an ynone trifluoroborate salt with a terminal difluoromethyl group in a condensation reaction with a suitable thiol could lead to a thiophene boronate, which can be further derivatized. core.ac.uk
Thiophene Ring Formation with Integrated Methyl and Difluoromethyl Moieties
Constructing the thiophene ring from precursors that already contain both the methyl and difluoromethyl groups is a highly convergent strategy. This approach relies on the careful design of acyclic starting materials that will cyclize to form the desired 2,5-disubstituted thiophene.
For example, a modified Paal-Knorr synthesis could be envisioned starting from 1-(difluoromethyl)-4-methyl-hexane-1,4-dione. Reaction with a sulfurizing agent would directly lead to the formation of 2-(difluoromethyl)-5-methyl-thiophene. The key challenge in this approach lies in the synthesis of the appropriately substituted 1,4-dicarbonyl precursor.
Targeted Difluoromethylation Approaches on Thiophene Scaffolds
An alternative and often more practical approach is the direct introduction of the difluoromethyl group onto a pre-existing 2-methylthiophene (B1210033) scaffold. This late-stage functionalization is highly desirable as it allows for the modification of readily available starting materials.
Electrophilic Difluoromethylation Reactions on Methylthiophenes
Given the electron-rich nature of the thiophene ring, electrophilic substitution is a primary method for its functionalization. youtube.comiust.ac.iryoutube.com The C2 and C5 positions of thiophene are the most susceptible to electrophilic attack due to the stabilization of the resulting cationic intermediate by the sulfur atom's lone pairs. In the case of 2-methylthiophene, the C5 position is highly activated towards electrophilic substitution.
A variety of electrophilic difluoromethylating reagents have been developed in recent years. umich.eduresearchgate.netbeilstein-journals.orgconicet.gov.ar These reagents can be broadly categorized as hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). nih.govbrynmawr.edunih.govnih.govuni-muenchen.de
The direct difluoromethylation of 2-methylthiophene would likely proceed by reacting it with one of these electrophilic reagents, potentially in the presence of a Lewis or Brønsted acid to enhance the electrophilicity of the reagent.
| Reagent Type | Example Reagent | General Reactivity |
| Hypervalent Iodine | Togni's Reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Effective for trifluoromethylation, with analogous difluoromethylating versions being developed. |
| Sulfonium Salts | Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium salts) | Powerful electrophilic trifluoromethylating agents, with difluoromethyl analogs also available. nih.govnih.gov |
This table summarizes common classes of electrophilic fluoroalkylating reagents that could be adapted for difluoromethylation.
For instance, reacting 2-methylthiophene with an electrophilic difluoromethylating agent such as S-(difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) would be expected to yield 2-(difluoromethyl)-5-methyl-thiophene as the major product. The reaction conditions would need to be optimized to achieve high selectivity and yield, potentially involving the screening of solvents, temperatures, and additives.
The mechanism of electrophilic C-H difluoromethylation on thiophene is believed to proceed through a classic electrophilic aromatic substitution pathway. The electrophilic difluoromethylating reagent, often activated by a Lewis or Brønsted acid, is attacked by the π-electrons of the thiophene ring. This attack preferentially occurs at the C5 position of 2-methylthiophene due to the directing effect of the methyl group and the inherent reactivity of the α-positions of the thiophene ring.
This initial attack forms a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the thiophene ring, including the sulfur atom. The final step involves the deprotonation of the C5 position by a weak base, restoring the aromaticity of the thiophene ring and yielding the 2-(difluoromethyl)-5-methyl-thiophene product.
The stability of the cationic intermediate is a key factor in determining the regioselectivity of the reaction. The attack at the C5 position of 2-methylthiophene allows for the formation of a more stable intermediate compared to attack at other positions, thus favoring the formation of the desired product.
Nucleophilic Difluoromethylation Utilizing Organometallic Reagents
Nucleophilic difluoromethylation offers a direct pathway for introducing the CF2H group onto the thiophene scaffold. This approach typically involves the reaction of an organometallic reagent, serving as a difluoromethyl anion equivalent, with an electrophilic thiophene precursor.
One prominent method utilizes (phenylsulfonyl)difluoromethyl-functionalized organometallic reagents. The electron-withdrawing phenylsulfonyl group can stabilize an adjacent carbanion, facilitating the nucleophilic transfer of the difluoromethyl moiety. These reagents have demonstrated efficacy in nucleophilic additions to various electrophiles, including aldehydes. While direct application to 5-methylthiophene precursors is not extensively detailed, the underlying principle suggests viability. The stability and nucleophilicity of these reagents are key factors influencing reaction outcomes.
Another approach involves the use of difluoromethyl organometallic reagents derived from sources like fluoroform (CHF3). rsc.org However, the low reactivity of fluoroform often necessitates specialized conditions, such as continuous flow reactors, to generate the active nucleophilic species. rsc.org The development of more reactive and stable difluoromethyl organometallic reagents remains an active area of research to broaden the scope of nucleophilic difluoromethylation. cas.cn
Table 1: Nucleophilic Difluoromethylation Approaches
| Reagent Type | Key Features | Potential Application | Reference |
|---|---|---|---|
| (Phenylsulfonyl)difluoromethyl reagents | Stabilized carbanion, enhanced nucleophilicity. | Reaction with electrophilic 5-methylthiophene derivatives. | cas.cn |
| Fluoroform-derived reagents | Atom economical CF2H source. Requires activation, often in flow chemistry. | Direct C-H difluoromethylation of 5-methylthiophene under specific conditions. | rsc.org |
Radical Difluoromethylation Techniques
Radical difluoromethylation has emerged as a powerful and versatile strategy for C-H functionalization, allowing for the direct introduction of the CF2H group onto heterocycles under mild conditions. rsc.org
Visible-light photoredox catalysis provides an efficient and environmentally benign method for generating difluoromethyl radicals from stable precursors. nih.govlookchem.com This methodology utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a suitable difluoromethyl source to generate the key •CF2H radical.
A common approach employs reagents like difluorobromoacetic acid in the presence of a photocatalyst such as fac-[Ir(ppy)3]. nih.govlookchem.com The excited photocatalyst can reduce the difluoromethyl precursor, leading to the formation of the difluoromethyl radical. This radical can then add to the electron-rich thiophene ring. For the synthesis of the target molecule, 5-methylthiophene would serve as the substrate. The regioselectivity of the radical addition is a critical aspect, often favoring the C2 position of the thiophene ring due to electronic factors. Organic photocatalysts are also being explored as more sustainable alternatives to iridium- or ruthenium-based catalysts. nih.govmst.edu
Table 2: Photoredox-Catalyzed Difluoromethylation of Thiophene Derivatives
| Difluoromethyl Source | Photocatalyst (Example) | Energy Source | Key Advantage | Reference |
|---|---|---|---|---|
| Difluorobromoacetic Acid | fac-[Ir(ppy)3] | Visible Light (e.g., 23W CFL) | Mild reaction conditions, use of a commercially available reagent. | nih.govlookchem.com |
| Sodium Difluoromethanesulfinate (CF2HSO2Na) | Organic Dyes (e.g., Eosin Y) | Visible Light | Metal-free catalysis, use of an inexpensive and user-friendly reagent. | nih.gov |
Transition metals, particularly copper and iron, can also catalyze the generation of difluoromethyl radicals for subsequent addition to aromatic systems. beilstein-journals.orgresearchgate.net These methods often involve the reaction of a difluoromethyl precursor with a transition metal catalyst to initiate a radical pathway.
For instance, copper-catalyzed protocols have been developed for the difluoromethylation of aryl iodides using reagents like α-silyldifluoroacetates. beilstein-journals.org While this represents a cross-coupling approach rather than direct C-H functionalization, it highlights the utility of transition metals in C-CF2H bond formation. Iron-catalyzed decarboxylative difluoromethylation of unsaturated carboxylic acids is another related strategy, showcasing the ability of common transition metals to facilitate these transformations. beilstein-journals.org The direct application of these methods to the C-H difluoromethylation of 5-methylthiophene would depend on the specific reaction mechanism and the ability of the substrate to participate in the catalytic cycle.
Derivatization from Pre-existing Difluoromethylated Thiophene Analogues
An alternative synthetic strategy involves starting with a thiophene ring that already contains the difluoromethyl group and subsequently introducing the methyl group at the 5-position.
The synthesis begins with the preparation of 2-(difluoromethyl)thiophene (B3044004). This intermediate can be synthesized through various means, including the reaction of 2-thiophenecarboxaldehyde with deoxofluorinating agents. Once obtained, this molecule serves as the platform for the introduction of the 5-methyl group. The electronic properties of the 2-(difluoromethyl) group, which is electron-withdrawing, will influence the reactivity of the thiophene ring in subsequent functionalization steps, generally deactivating it towards electrophilic substitution but activating the 5-position for deprotonation.
Introducing the methyl group at the 5-position of 2-(difluoromethyl)thiophene can be achieved through directed functionalization. A highly effective method is directed ortho-metalation (or in this case, lateral metalation). This involves treating 2-(difluoromethyl)thiophene with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. The acidic proton at the 5-position is selectively abstracted to form 5-lithio-2-(difluoromethyl)thiophene.
This organolithium intermediate can then be trapped by an electrophilic methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate, to yield the final product, Thiophene, 2-(difluoromethyl)-5-methyl-. This regioselective approach is powerful for functionalizing specific positions on the thiophene ring that might be inaccessible through other methods like Friedel-Crafts alkylation, which would likely be disfavored due to the deactivating nature of the difluoromethyl group.
Table 3: Directed Methylation of 2-(difluoromethyl)thiophene
| Step | Reagents | Intermediate | Purpose |
|---|---|---|---|
| 1. Lithiation | n-Butyllithium (n-BuLi) in THF, low temp. | 5-Lithio-2-(difluoromethyl)thiophene | Regioselective deprotonation at the C5 position. |
| 2. Methylation | Methyl iodide (CH3I) or Dimethyl sulfate | Thiophene, 2-(difluoromethyl)-5-methyl- | Introduction of the methyl group via nucleophilic attack. |
Catalytic Approaches in the Synthesis of Substituted Difluoromethylthiophenes
Catalytic methods are paramount for the construction of functionalized difluoromethylthiophenes, offering high selectivity and yield under relatively mild conditions. Palladium and copper-based systems are the most prominent, while biocatalytic approaches represent an emerging frontier.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the direct introduction of a difluoromethyl group or the construction of the substituted thiophene ring. These reactions typically involve an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product.
Suzuki Coupling : This reaction couples an organoboron reagent with an organohalide. For the synthesis of 2-(difluoromethyl)-5-methylthiophene, this could involve the reaction of a 2-bromo-5-methylthiophene (B1266114) with a difluoromethylboron reagent or, conversely, coupling 2-(difluoromethyl)-5-bromothiophene with a methylboronic acid. The Suzuki reaction is favored for its use of relatively stable and low-toxicity boron reagents. A general challenge in the difluoromethylation of heteroaryl halides is the potentially slow reductive-elimination step from the palladium complex.
Stille Coupling : The Stille reaction utilizes an organotin reagent and is known for its tolerance of a wide variety of functional groups. The synthesis could proceed by coupling a thienylstannane with a difluoromethylating agent or a difluoromethylstannane with a halogenated methylthiophene. While effective, the toxicity of organotin compounds is a significant drawback.
Negishi Coupling : Involving an organozinc reagent, the Negishi coupling is highly effective for C-C bond formation. The catalytic difluoromethylation of arylzinc reagents with difluoroiodomethane (B73695) in the presence of a palladium catalyst like Pd2(dba)3/Xantphos has been described as a viable method to produce difluoromethylated products. The transmetalation of the difluoromethyl group from zinc to the palladium catalyst is a key step in this process.
| Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Key Features |
| Suzuki | 2-Bromo-5-methylthiophene | (CF2H)B(OR)2 | Pd(PPh3)4 | Utilizes stable, low-toxicity boron reagents. |
| Stille | 2-Iodo-5-methylthiophene | (CF2H)SnBu3 | Pd(PPh3)4 / CuI | High functional group tolerance; toxic tin reagents. |
| Negishi | 2-Bromo-5-methylthiophene | (CF2H)ZnX | Pd2(dba)3 / Xantphos | Highly reactive; moisture-sensitive organozinc reagents. |
Copper-Mediated Functionalizations
Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for synthesizing thiophene derivatives. These methods can be employed for both the construction of the thiophene ring and its subsequent functionalization. Copper(I)-catalyzed multicomponent reactions, for instance, can assemble highly substituted thiophenes in a single step from simple precursors. nih.gov Additionally, copper-mediated or catalyzed cyclization of sulfur-containing alkyne derivatives is an established route to the thiophene core. cas.cn While direct copper-mediated difluoromethylation of thiophenes is less common, copper can be used in tandem with other processes or for the introduction of other functional groups that can later be converted to the desired substituent.
Biocatalytic Strategies for Stereoselective Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. However, the application of biocatalytic strategies for the specific synthesis of 2-(difluoromethyl)-5-methylthiophene is not yet widely reported in the literature. Research in the broader field of organofluorine biosynthesis has identified fluorinase enzymes capable of forming C-F bonds from fluoride (B91410) ions, representing a significant breakthrough. nih.govnih.gov Furthermore, engineered enzymes like methionine adenosyltransferases have been used to create fluorinated S-adenosyl-l-methionine (SAM) cofactors, which can then be used by methyltransferases to perform fluoroalkylation on various substrates. acs.org
While specific enzymes for the direct difluoromethylation of a thiophene ring have not been characterized, existing enzymes such as cutinases have been shown to degrade thiophene-based polyesters, indicating enzymatic activity on thiophene substrates. frontiersin.org The development of directed evolution or enzyme engineering techniques could potentially lead to novel biocatalysts capable of performing this challenging transformation with high stereoselectivity, although this remains a prospective area of research.
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of 2-(difluoromethyl)-5-methylthiophene requires careful optimization of various reaction parameters. The choice of solvent, temperature, ligands, and additives can profoundly influence the outcome of catalytic reactions.
Solvent Effects and Temperature Optimization
The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, influencing catalyst solubility, stability, and the nature of the active catalytic species. bohrium.comnih.govresearchgate.net The polarity of the solvent can affect the selectivity of the reaction. For instance, in Suzuki couplings of substrates with multiple reactive sites, nonpolar solvents might favor reaction at one site, while polar solvents favor another. wikipedia.org Common solvents for these reactions include ethers like 1,4-dioxane (B91453) and THF, as well as polar aprotic solvents like DMF.
Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired side products. Optimized conditions often involve heating the reaction mixture to a specific temperature (e.g., 80-120 °C) to drive the reaction to completion while minimizing degradation. For example, a palladium-catalyzed difluoromethylation of heteroaryl halides was successfully carried out at 80 °C.
Ligand and Additive Screening for Enhanced Efficiency
The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity. For challenging cross-coupling reactions, such as the introduction of a difluoromethyl group, ligand screening is essential. Bidentate phosphine (B1218219) ligands with wide bite angles, such as Xantphos and DPEPhos, have proven to be particularly effective in improving yields for the difluoromethylation of heteroaryl halides. derpharmachemica.com In some cases, even simple monodentate ligands like triphenylphosphine (B44618) (PPh3) can be effective.
Additives can also significantly enhance reaction efficiency. In Stille couplings, the addition of copper(I) iodide (CuI) can accelerate the transmetalation step. Fluoride additives, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), can activate organotin or organosilicon reagents, making them more nucleophilic and facilitating the transfer of the organic group to the palladium center.
| Ligand/Additive | Function | Impact on Reaction |
| Xantphos | Bidentate phosphine ligand | Improves yield and stability in Pd-catalyzed difluoromethylation. derpharmachemica.com |
| DPEPhos | Bidentate phosphine ligand | Enhances reaction efficiency, similar to Xantphos. derpharmachemica.com |
| Triphenylphosphine (PPh3) | Monodentate phosphine ligand | Commonly used, effective for a range of cross-couplings. |
| Copper(I) Iodide (CuI) | Co-catalyst/Additive (Stille) | Accelerates the rate-limiting transmetalation step. |
| Cesium Fluoride (CsF) | Additive (Stille, Suzuki) | Activates organometallic reagent by forming a hypervalent species. |
Process Intensification and Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of Thiophene, 2-(difluoromethyl)-5-methyl- necessitates a thorough evaluation of process intensification and scalability. These considerations are crucial for developing a manufacturing process that is not only economically viable but also safe, efficient, and environmentally sustainable. The introduction of the difluoromethyl group into the thiophene ring presents unique challenges that can be addressed through modern chemical engineering principles. rsc.orgnih.gov
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of Thiophene, 2-(difluoromethyl)-5-methyl-, this can be achieved by employing advanced reaction technologies that offer superior control over reaction parameters, leading to improved yield, selectivity, and safety.
One of the most promising approaches for the synthesis of fluorinated organic compounds is the adoption of continuous flow chemistry . rsc.orgallfordrugs.com Unlike traditional batch processing, continuous flow systems offer significant advantages, particularly for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in microreactors or flow reactors allows for efficient heat exchange, mitigating the risk of thermal runaways. nih.gov This is particularly relevant for difluoromethylation reactions, which can be energetic.
Furthermore, continuous flow processes enable precise control over reaction time, temperature, and stoichiometry by manipulating flow rates and reactor dimensions. This level of control can lead to a significant reduction in byproduct formation, simplifying downstream purification processes. The scalability of continuous flow systems is often more straightforward than batch processes, as it can be achieved by either operating the system for longer durations (scaling out) or by using multiple reactors in parallel (numbering up).
A comparative overview of batch versus continuous flow processing for the synthesis of Thiophene, 2-(difluoromethyl)-5-methyl- is presented below:
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited by mixing efficiency, especially in large vessels. | Enhanced mass transfer due to small diffusion distances. |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better control. |
| Scalability | Complex, often requires re-optimization of reaction conditions. | More straightforward through scaling out or numbering up. |
| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and improved reproducibility. |
The scalability of the synthesis of Thiophene, 2-(difluoromethyl)-5-methyl- also hinges on the careful selection of reagents and catalysts that are amenable to large-scale production. While novel difluoromethylation reagents have been developed, their industrial-scale availability and cost must be considered. rsc.org
To ensure a robust and reproducible manufacturing process, the implementation of Process Analytical Technology (PAT) is essential. longdom.orgrsc.org PAT involves the in-line or on-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure the final product meets the required specifications. longdom.org For the synthesis of Thiophene, 2-(difluoromethyl)-5-methyl-, PAT tools such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be integrated into the reaction stream to monitor the consumption of reactants and the formation of the product in real-time. americanpharmaceuticalreview.comyoutube.com This real-time data allows for immediate process adjustments, ensuring the reaction remains within the desired operating window and minimizing the risk of batch failure.
The integration of PAT with continuous flow manufacturing can lead to a highly automated and controlled process, reducing the need for extensive offline analysis and enabling a move towards real-time release of the final product. youtube.com
Table 2: Potential PAT Applications in the Synthesis of Thiophene, 2-(difluoromethyl)-5-methyl-
| Analytical Technique | Parameter Monitored | Benefits |
|---|---|---|
| FTIR Spectroscopy | Reactant concentration, product formation, intermediate species. | Real-time reaction kinetics, endpoint determination. |
| Raman Spectroscopy | Similar to FTIR, good for aqueous and solid-phase monitoring. | Non-invasive, in-situ measurements. |
| On-line HPLC/UPLC | Product purity, impurity profiling. | Immediate feedback on product quality, process optimization. |
| Flow NMR | Structural confirmation, reaction mechanism studies. | Detailed molecular information during the process. |
Elucidation of Molecular Structure and Purity Through Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For "Thiophene, 2-(difluoromethyl)-5-methyl-", a combination of 1H, 13C, and 19F NMR, supplemented by 2D NMR experiments, is essential for a complete structural assignment.
High-Resolution 1H NMR Spectroscopy for Proton Environment Elucidation
High-Resolution Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms within the molecule. For "Thiophene, 2-(difluoromethyl)-5-methyl-", the ¹H NMR spectrum is expected to display four distinct signals corresponding to the methyl protons, the two aromatic protons on the thiophene (B33073) ring, and the single proton of the difluoromethyl group.
Based on data from analogous compounds like 2-methylthiophene (B1210033), the methyl group (CH₃) protons are expected to appear as a singlet in the upfield region, typically around δ 2.5 ppm. chemicalbook.comnih.gov The two protons on the thiophene ring are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the neighboring methyl and difluoromethyl substituents.
The proton of the difluoromethyl group (CHF₂) is anticipated to be the most downfield signal due to the strong deshielding effect of the two adjacent fluorine atoms. This signal will characteristically appear as a triplet, a result of coupling to the two equivalent fluorine nuclei (a ¹H-¹⁹F coupling constant, JHF, typically in the range of 56-57 Hz). rsc.orgrsc.org
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.5 | Singlet (s) | - |
| Thiophene H-3 | ~6.7-6.9 | Doublet (d) | ~3.5 |
| Thiophene H-4 | ~6.9-7.1 | Doublet (d) | ~3.5 |
| CHF₂ | ~6.7-6.8 | Triplet (t) | ²JHF ≈ 56.5 |
13C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. "Thiophene, 2-(difluoromethyl)-5-methyl-" possesses six unique carbon atoms, and its ¹³C NMR spectrum is expected to show six corresponding signals.
The carbon of the methyl group (CH₃) is expected to resonate at the highest field (lowest chemical shift), typically around δ 15 ppm. The four carbons of the thiophene ring will appear in the aromatic region (δ 120-145 ppm). The carbon atom attached to the difluoromethyl group (C2) and the one attached to the methyl group (C5) will have distinct chemical shifts from the unsubstituted ring carbons (C3 and C4).
A key feature is the signal for the difluoromethyl carbon (CHF₂). Due to the direct attachment of two fluorine atoms, this carbon signal will be split into a triplet because of one-bond carbon-fluorine coupling (¹JCF), with a characteristically large coupling constant of approximately 273 Hz. rsc.orgrsc.org
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~15 | Quartet (q) | - |
| Thiophene C3 | ~125-127 | Doublet (d) | - |
| Thiophene C4 | ~127-129 | Doublet (d) | - |
| Thiophene C5 | ~138-140 | Singlet (s) | - |
| Thiophene C2 | ~142-145 | Triplet (t) | ²JCF ≈ 25-30 |
| CHF₂ | ~121 | Triplet (t) | ¹JCF ≈ 273 |
19F NMR Spectroscopy for Difluoromethyl Group Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov For "Thiophene, 2-(difluoromethyl)-5-methyl-", the two fluorine atoms of the difluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will appear as a doublet due to coupling with the single adjacent proton (²JHF), with a coupling constant that mirrors the one observed in the ¹H NMR spectrum (approximately 56.5 Hz). rsc.orgrsc.org The chemical shift is typically observed in the range of δ -90 to -100 ppm relative to a CFCl₃ standard. rsc.org
Interactive Data Table: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | -90 to -100 | Doublet (d) | ²JHF ≈ 56.5 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A cross-peak between the signals of the two thiophene ring protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the protonated carbons: the methyl group (CH₃), the two thiophene CH groups (C3-H and C4-H), and the difluoromethyl group (CHF₂). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for establishing the connectivity of the substituents to the thiophene ring. For example, correlations would be expected from the methyl protons to carbons C5 and C4, and from the difluoromethyl proton to carbons C2 and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. It can provide further structural confirmation, for instance, by showing a correlation between the methyl protons (at position 5) and the adjacent ring proton (at position 4).
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). longdom.orgthermofisher.com This precision allows for the determination of the exact molecular formula from the measured mass. For "Thiophene, 2-(difluoromethyl)-5-methyl-", with a molecular formula of C₆H₆F₂S, HRMS is used to confirm its elemental composition. The calculated exact mass serves as a definitive confirmation of the compound's identity, distinguishing it from any other compound with the same nominal mass.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₆H₆F₂S |
| Calculated Exact Mass | 148.01582 u |
| Expected Measurement | [M+H]⁺ = 149.02365 u |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For Thiophene, 2-(difluoromethyl)-5-methyl-, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation.
The fragmentation of substituted thiophenes is influenced by the stability of the aromatic ring and the nature of its substituents. The proposed fragmentation pathway for protonated 2-(difluoromethyl)-5-methylthiophene would likely involve several key steps. Initial fragmentation could see the loss of a fluorine atom or the entire difluoromethyl group. Subsequent fragmentation may involve the cleavage of the thiophene ring itself. The study of fragmentation patterns in related compounds helps in predicting these pathways. core.ac.uknih.govnih.govwvu.eduresearchgate.net
Table 1: Predicted MS/MS Fragmentation Data for [C₆H₆F₂S+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Lost Neutral | Fragment Ion (m/z) |
|---|---|---|---|
| 151.02 | [M+H - F]⁺ | HF | 131.02 |
| 151.02 | [M+H - CHF₂]⁺ | CHF₂• | 100.04 |
| 151.02 | [M+H - CH₃]⁺ | CH₃• | 136.00 |
Note: The m/z values are predicted for the most abundant isotopes and are monoisotopic.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and its conformational structure by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups and bond types. For 2-(difluoromethyl)-5-methylthiophene, the spectrum is expected to show characteristic bands for the thiophene ring, the C-H bonds of the methyl group, and the C-F bonds of the difluoromethyl group.
The aromatic C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹. uci.edu The ring stretching vibrations (C=C and C-S) are expected in the 1600-1300 cm⁻¹ and 850-600 cm⁻¹ regions, respectively. iosrjournals.orgresearchgate.net The methyl group will exhibit symmetric and asymmetric C-H stretching and bending modes. The difluoromethyl group is characterized by strong C-F stretching absorptions, which are typically found in the 1100-1000 cm⁻¹ region.
Table 2: Predicted FT-IR Bands for 2-(difluoromethyl)-5-methylthiophene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch (Thiophene ring) |
| ~2960, ~2870 | Medium | Asymmetric & Symmetric C-H Stretch (CH₃) |
| ~1530, ~1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1460, ~1380 | Medium | Asymmetric & Symmetric C-H Bending (CH₃) |
| ~1100 | Strong | C-F Stretching (CHF₂) |
| ~810 | Strong | C-H Out-of-plane Bending |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is complementary to FT-IR and involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(difluoromethyl)-5-methylthiophene is expected to prominently feature the aromatic ring vibrations.
The symmetric C=C stretching of the thiophene ring usually gives a strong Raman signal. iosrjournals.org C-S stretching and ring deformation modes are also typically Raman active. mdpi.com The analysis of local vibrational modes can provide deeper insights into the coupling of vibrations within the molecule. smu.edu
Table 3: Predicted Raman Shifts for 2-(difluoromethyl)-5-methylthiophene
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch (Thiophene ring) |
| ~2920 | Strong | Symmetric C-H Stretch (CH₃) |
| ~1530 | Strong | Symmetric Aromatic C=C Ring Stretching |
| ~1410 | Medium | Aromatic C=C Ring Stretching |
| ~1350 | Strong | Ring Breathing Mode |
| ~1100 | Weak | C-F Stretching (CHF₂) |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Should a suitable single crystal of 2-(difluoromethyl)-5-methylthiophene be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure in the solid state. This analysis yields precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. mdpi.comnih.gov It would also reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonds or π–π stacking, which govern the material's bulk properties. nih.govresearchgate.net
Table 4: Representative Data Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description | Expected Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Bond Lengths (Å) | C-S, C-C, C-F, C-H | Confirms connectivity and bond orders. |
| Bond Angles (°) | C-S-C, C-C-C | Defines the geometry around each atom. |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction is used to analyze a polycrystalline (powder) sample. It is a primary tool for phase identification and for assessing the crystallinity and purity of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
For 2-(difluoromethyl)-5-methylthiophene, PXRD would be used to confirm if a synthesized batch consists of a single crystalline phase. The experimental pattern could be compared to a theoretical pattern calculated from single-crystal data (if available) to confirm structural identity and purity.
Table 5: Example of Powder X-ray Diffraction Data Representation
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 65 |
| 25.8 | 3.45 | 90 |
Note: This table is hypothetical and illustrates the format of PXRD data.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic separation is fundamental in determining the purity of "Thiophene, 2-(difluoromethyl)-5-methyl-" and for its isolation from reaction mixtures or commercial batches. The choice between gas and liquid chromatography is contingent on the volatility and thermal stability of the compound and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds like substituted thiophenes. In this technique, the sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns.
For the analysis of "Thiophene, 2-(difluoromethyl)-5-methyl-", a non-polar or mid-polar capillary column is typically employed, given the aromatic and moderately polar nature of the thiophene ring and its substituents. The difluoromethyl group introduces some polarity, which influences its retention behavior. A temperature-programmed analysis is often optimal to ensure good resolution of the target compound from any closely related impurities or starting materials.
Illustrative GC-MS Parameters for Analysis of a Structurally Similar Compound (2-methyl-5-bromothiophene):
| Parameter | Value |
| Column | HP-5MS (5% Phenyl Methyl Siloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This interactive data table provides a representative set of GC-MS conditions that could be adapted for the analysis of "Thiophene, 2-(difluoromethyl)-5-methyl-". The actual retention time would be specific to the target compound.
The resulting mass spectrum for "Thiophene, 2-(difluoromethyl)-5-methyl-" would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the difluoromethyl group, the methyl group, and potentially cleavage of the thiophene ring, providing confirmatory structural information.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary phase.
For the purity assessment and isolation of "Thiophene, 2-(difluoromethyl)-5-methyl-", reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of the fluorine atoms in the difluoromethyl group can impart unique selectivity, and in some cases, a stationary phase with fluorinated ligands may offer enhanced separation from non-fluorinated impurities.
Exemplary HPLC Parameters for the Separation of Substituted Thiophenes:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This interactive data table presents typical starting conditions for an HPLC method for "Thiophene, 2-(difluoromethyl)-5-methyl-". The gradient and mobile phase composition would be optimized to achieve the best resolution.
By carefully selecting the column chemistry, mobile phase composition, and gradient profile, HPLC methods can be developed to resolve "Thiophene, 2-(difluoromethyl)-5-methyl-" from its isomers, precursors, and degradation products, thus enabling accurate purity determination and facilitating its isolation for further use.
Reaction Mechanisms and Reactivity Profiles of Thiophene, 2 Difluoromethyl 5 Methyl
Reactivity of the Difluoromethyl Moiety
A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. rsc.orgresearchgate.net The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding. rsc.org This property allows the -CF₂H group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups. rsc.orgnih.gov
The hydrogen bond acidity can be quantified using Abraham's solute ¹H NMR analysis, which yields an acidity parameter, [A]. rsc.org Studies have shown that compounds with a -CF₂H group have significantly higher [A] values than their methyl analogues, indicating a stronger hydrogen-bond-donating capability. rsc.org For example, ArOCF₂H and ArSCF₂H have been found to have an [A] value of 0.10, which is comparable to that of thiophenol (0.12) and aniline (B41778) (0.07). rsc.org
| Functional Group | Example Compound | Hydrogen Bond Acidity ([A] Value) |
|---|---|---|
| Difluoromethyl (Aryl Ether) | ArOCF₂H | ~0.10 |
| Difluoromethyl (Aryl Thioether) | ArSCF₂H | ~0.10 |
| Thiol | Thiophenol (ArSH) | ~0.12 |
| Amine | Aniline (ArNH₂) | ~0.07 |
| Methyl | ArCH₃ | <0.01 |
The hydrolytic stability of the difluoromethyl group can be influenced by its molecular environment. While C-F bonds are generally strong, the -CF₂H group attached to certain aromatic systems can undergo transformation under specific conditions. For instance, the difluoromethylthio group (-SCF₂H) is noted to be less stable in acidic or basic environments compared to the trifluoromethylthio group (-SCF₃). nih.gov
One potential transformation pathway, particularly under basic conditions, involves the deprotonation of the difluoromethyl C-H bond. The resulting carbanion is generally unstable and can eliminate a fluoride (B91410) ion to form a difluorocarbene intermediate (:CF₂). nih.gov This highly reactive intermediate can then be trapped by nucleophiles present in the reaction mixture, such as water, leading to hydrolysis products. Competing hydrolysis of the difluorocarbene can ultimately result in the formation of a formyl group (-CHO) on the thiophene (B33073) ring, though this typically requires harsh conditions.
The fluorine atoms of the difluoromethyl group are generally unreactive due to the high strength of the carbon-fluorine bond. However, they can be replaced through halogen exchange (halex) reactions, converting the C-F bonds to higher halide C-X bonds (where X = Cl, Br, I). chemrxiv.org These transformations typically require potent reagents and catalysts.
For aromatic trifluoromethyl groups, iron(III) halides have been shown to catalyze the exchange of fluorine for chlorine or bromine. chemrxiv.org Another established method for halogen exchange on aliphatic fluorides involves the use of a catalytic amount of titanocene (B72419) dihalides in combination with a trialkyl aluminum reagent. organic-chemistry.org This system selectively activates C-F bonds, allowing for their conversion to C-Cl, C-Br, or C-I bonds using polyhalomethanes as the halogen source. organic-chemistry.org While challenging, such methods could potentially be applied to 2-(difluoromethyl)-5-methyl-thiophene to convert the -CF₂H group into -CF₂Cl, -CF₂Br, or other related moieties, providing a handle for further synthetic diversification.
Nucleophilic Substitution at the Difluoromethyl Carbon
Direct nucleophilic substitution at the carbon of a difluoromethyl (-CF2H) group attached to an aromatic ring is a challenging transformation. The carbon-fluorine bond is exceptionally strong, making fluoride a poor leaving group. Consequently, classical SN2-type reactions are generally not feasible under standard conditions.
However, the acidity of the hydrogen atom on the difluoromethyl group opens up alternative pathways. Deprotonation of the Ar-CF2H moiety can generate a difluoromethyl anion (Ar-CF2⁻), which can then act as a nucleophile itself. acs.orgcornell.edu This transformation typically requires a combination of a strong Brønsted superbase and a Lewis acid to trap the resulting anion and prevent its decomposition via α-fluoride elimination. acs.org Once formed, this stabilized nucleophilic synthon can react with a range of electrophiles. acs.org
Another potential pathway involves radical intermediates. While less common for direct substitution, radical reactions can be initiated under specific conditions, although this is outside the scope of traditional nucleophilic substitution. It is important to distinguish this from Nucleophilic Aromatic Substitution (SNAr), where a nucleophile attacks the thiophene ring itself. The presence of the electron-withdrawing -CF2H group would activate the ring, particularly at the C3 and C5 positions, for SNAr, but this involves substitution on the ring, not at the difluoromethyl carbon. researchgate.netnih.gov
Reactivity of the 5-Methyl Group
The 5-methyl group on the thiophene ring is a versatile functional handle that can undergo a variety of transformations, primarily involving oxidation or deprotonation.
The methyl group of 2-(difluoromethyl)-5-methylthiophene can be oxidized to afford a range of products, including the corresponding alcohol (5-(hydroxymethyl)-), aldehyde (5-formyl-), and carboxylic acid (5-carboxylic acid). The final product depends on the choice of oxidizing agent and the reaction conditions.
Common laboratory oxidizing agents like sodium dichromate (Na2Cr2O7) have been successfully used to convert methylthiophenes into thiophenecarboxylic acids. Milder or more selective reagents would be required to stop the oxidation at the aldehyde or alcohol stage. For instance, enzymatic oxidation, such as that performed by certain Pseudomonas strains, has been shown to convert aromatic methyl groups to carboxylic acids, sometimes with high selectivity and yield. researchgate.net Another approach involves catalysts like methyltrioxorhenium(VII), which, in the presence of hydrogen peroxide, can oxidize the sulfur atom in the thiophene ring, but side-chain oxidation can also occur. nih.govscispace.com
In a biological context, cytochrome P450 enzymes are known to metabolize alkyl groups attached to aromatic systems. washington.edunih.gov The typical mechanism involves hydrogen atom abstraction from the methyl group, followed by an oxygen rebound step to form a hydroxymethyl intermediate. washington.edu This can be further oxidized to an aldehyde and then a carboxylic acid.
| Oxidation State | Product Name | Typical Reagent/Conditions |
|---|---|---|
| Alcohol | (5-(difluoromethyl)thiophen-2-yl)methanol | Mild oxidizing agents (e.g., careful use of MnO₂) |
| Aldehyde | 5-(difluoromethyl)thiophene-2-carbaldehyde | Selective oxidizing agents (e.g., PCC, DMP) |
| Carboxylic Acid | 5-(difluoromethyl)thiophene-2-carboxylic acid | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) |
The protons of the 5-methyl group are acidic enough to be removed by strong bases, such as organolithium reagents like n-butyllithium (n-BuLi). This deprotonation generates a resonance-stabilized carbanion, (5-(difluoromethyl)thiophen-2-yl)methanide.
The formation of this anion is a key step for further synthetic modifications. The resulting lithiated species is a potent nucleophile and can react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This strategy is a common method for the functionalization of methyl groups on heterocyclic rings. For instance, lithiation of 3-methylthiophene (B123197) with a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) followed by quenching with an electrophile provides a highly selective route to substituted thiophenes. nih.gov A similar strategy would be applicable to the methyl group of the title compound.
The reactivity of the organolithium reagent is influenced by its aggregation state (dimer, tetramer), which can be affected by the solvent and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). chemicalbook.comresearchgate.net The resulting anion is a valuable intermediate for introducing various functional groups.
| Electrophile | Resulting Functional Group | Example Product Class |
|---|---|---|
| Alkyl Halide (R-X) | -CH₂R | Elongated alkyl chain |
| Aldehyde/Ketone (R₂C=O) | -CH₂-C(OH)R₂ | β-hydroxy thiophenes |
| Carbon Dioxide (CO₂) | -CH₂COOH | Thiophene acetic acids |
| Disulfide (R-S-S-R) | -CH₂SR | Thioethers |
Mechanistic Investigations of Key Transformations
Elucidating the precise mechanisms of the reactions described above requires detailed experimental and computational studies. Kinetic analysis and isotopic labeling are two powerful techniques used for this purpose.
Kinetic studies measure how reaction rates change with reactant concentrations, temperature, and other variables, providing insight into the sequence of steps in a reaction mechanism and identifying the rate-determining step (RDS).
For the reactions of Thiophene, 2-(difluoromethyl)-5-methyl-, kinetic analyses would be crucial. For example, in the nucleophilic aromatic substitution (SNAr) on the thiophene ring (not at the CF2H group), the mechanism typically involves two steps: nucleophilic attack to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.comyoutube.com Computational studies on substituted thiophenes have shown that the initial nucleophilic addition is often the rate-limiting step, with a Gibbs free energy barrier that correlates with the electrophilicity of the thiophene derivative. nih.govresearchgate.net For the deprotonation of the 5-methyl group, kinetic studies could reveal the order of the reaction with respect to the base and the substrate, helping to understand the aggregation state of the organolithium reagent involved in the proton abstraction. chemicalbook.com
Isotopic labeling is a definitive technique for tracing the path of atoms through a reaction. wikipedia.orgias.ac.in By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (Deuterium), or ¹²C with ¹³C), its position can be tracked in the products using techniques like mass spectrometry or NMR spectroscopy. researchgate.netslideshare.net
For Thiophene, 2-(difluoromethyl)-5-methyl-, several labeling experiments could provide mechanistic clarity:
Deuterium (B1214612) Labeling of the Methyl Group: Replacing the methyl protons with deuterium (CD₃) would allow chemists to study the mechanism of oxidation. A significant kinetic isotope effect (a slower reaction rate for the deuterated compound) would confirm that C-H bond breaking is part of the rate-determining step, which is characteristic of P450-catalyzed hydroxylations. washington.edu
¹³C Labeling: Incorporating a ¹³C label at the methyl carbon or the difluoromethyl carbon would allow for unambiguous tracking of these groups during complex rearrangements or multistep syntheses.
Deuterium Labeling of the Difluoromethyl Group: Replacing the hydrogen with deuterium (-CF₂D) would be instrumental in studying the deprotonation mechanism at this position. It would also help to verify proposed pathways in metabolic studies, as has been done for other thiophene-containing drugs where deuterium retention experiments confirmed an S-oxide pathway. nih.gov
These mechanistic studies, while complex, are essential for a complete understanding of the reactivity of this specific thiophene derivative and for optimizing its use in further chemical synthesis. nih.gov
Computational and Theoretical Investigations of Thiophene, 2 Difluoromethyl 5 Methyl
Prediction of Spectroscopic Parameters
Theoretical methods are instrumental in predicting and interpreting spectroscopic data, which are fundamental for molecular characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Quantum chemistry calculations, particularly using Density Functional Theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to compute the NMR shielding tensors, from which the chemical shifts are derived. nih.gov
For a molecule such as Thiophene (B33073), 2-(difluoromethyl)-5-methyl-, theoretical calculations would involve optimizing the molecular geometry at a given level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) and then performing the GIAO calculation. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
Studies on similar thiophene derivatives have shown excellent correlation between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com For Thiophene, 2-(difluoromethyl)-5-methyl-, we would expect the chemical shifts to be influenced by the electron-withdrawing difluoromethyl group and the electron-donating methyl group. The protons and carbons of the thiophene ring, as well as the methyl and difluoromethyl groups, would have distinct and predictable chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophene, 2-(difluoromethyl)-5-methyl- (Illustrative) This table is illustrative and based on typical values for substituted thiophenes. Actual values would require specific DFT calculations.
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Thiophene Ring) | 6.8 - 7.5 | Chemical shifts are influenced by the positions relative to the substituents. |
| ¹H (CH₃) | 2.4 - 2.6 | Typical range for a methyl group on an aromatic ring. |
| ¹H (CHF₂) | 6.5 - 7.0 (triplet) | Expected to be a triplet due to coupling with the two fluorine atoms. |
| ¹³C (Thiophene Ring) | 120 - 150 | The carbons attached to the substituents will show larger shifts. |
| ¹³C (CH₃) | 14 - 16 | Characteristic for a methyl group attached to a sp² carbon. |
| ¹³C (CHF₂) | 110 - 120 (triplet) | Expected to be a triplet due to one-bond coupling with the two fluorine atoms. |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in simulating these spectra. iosrjournals.orgmdpi.comresearchgate.net The process involves a frequency calculation on the optimized geometry of the molecule. This yields the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. iosrjournals.org
For Thiophene, 2-(difluoromethyl)-5-methyl-, the simulated spectra would reveal characteristic vibrational modes. These include C-H stretching and bending modes of the thiophene ring and the methyl group, C-S stretching of the thiophene ring, and vibrations associated with the difluoromethyl group (C-F stretching and bending). iosrjournals.org Computational studies on related thiophene derivatives have demonstrated that theoretical spectra, after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors, show good agreement with experimental data. iosrjournals.orgresearchgate.net
Table 2: Predicted Vibrational Frequencies for Thiophene, 2-(difluoromethyl)-5-methyl- (Illustrative) This table is illustrative and based on characteristic frequencies for substituted thiophenes. Actual values would require specific DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium | Medium |
| C=C Ring Stretch | 1600 - 1450 | Strong | Strong |
| C-H Bend | 1450 - 1300 | Medium | Medium |
| C-F Stretch (CHF₂) | 1100 - 1000 | Very Strong | Weak |
| C-S Stretch | 850 - 600 | Medium | Medium |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
For thiophene derivatives, computational studies have been used to explore various reaction mechanisms, such as electrophilic substitution, oxidation, and photochemical isomerization. researchgate.netresearchgate.netacs.org Theoretical investigations of the reaction of thiophene and 2-methylthiophene (B1210033) with molecular oxygen, for instance, have identified pathways involving direct hydrogen abstraction and addition/elimination mechanisms. acs.org
For Thiophene, 2-(difluoromethyl)-5-methyl-, a computational study could elucidate the mechanism of, for example, electrophilic aromatic substitution. This would involve identifying the structures of intermediates (like the sigma complex) and transition states along the reaction coordinate. The influence of the difluoromethyl and methyl groups on the regioselectivity of such reactions could be rationalized by analyzing the stability of the intermediates.
A key outcome of reaction pathway modeling is the determination of activation energies (energy barriers), which govern the rate of a reaction. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. acs.org For instance, studies on the oxidation of thiophene and methylthiophene have shown that the reaction with singlet oxygen via a [4+2] cycloaddition is the most favorable pathway, with alkylation of the thiophene ring lowering the activation barrier. acs.org
For Thiophene, 2-(difluoromethyl)-5-methyl-, computational methods could be used to predict the activation energies for various potential reactions. This information would be invaluable for understanding its reactivity and stability under different conditions.
Molecular Dynamics (MD) Simulations
While quantum mechanical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. researchgate.net
Solvation Effects and Conformational Dynamics in Solution
The behavior of "Thiophene, 2-(difluoromethyl)-5-methyl-" in a solution is significantly influenced by its interactions with solvent molecules. Computational models are employed to predict how the solvent affects the compound's conformational preferences and dynamics.
Solvation Models: Theoretical investigations often utilize both explicit and implicit solvation models to simulate the solvent environment. Explicit models involve including a number of solvent molecules around the solute, offering a detailed picture of local interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive and suitable for predicting bulk solvent effects. For thiophene derivatives, the choice of solvent can influence the predicted electronic properties, such as absorption and emission spectra. researchgate.net
Conformational Analysis: "Thiophene, 2-(difluoromethyl)-5-methyl-" possesses rotational freedom around the single bonds connecting the difluoromethyl and methyl groups to the thiophene ring. Computational methods can be used to calculate the potential energy surface associated with the rotation of these substituent groups. This analysis helps in identifying the most stable conformations (energy minima) and the energy barriers for interconversion between them. For substituted thiophenes, it has been shown that while optimized structures in the gas phase may allow for free rotation of substituents, the solid-state structure can show a high degree of planarity. researchgate.net
The following table illustrates the type of data that can be generated from a conformational analysis of "Thiophene, 2-(difluoromethyl)-5-methyl-" in different solvents, though specific values for this compound are not available in the provided literature.
Table 1: Illustrative Conformational Analysis Data for Thiophene, 2-(difluoromethyl)-5-methyl-
| Solvent (Dielectric Constant) | Most Stable Conformation (Dihedral Angle °) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Gas Phase (1) | 0 | 0 | 2.5 |
| Dichloromethane (8.93) | 15 | -0.2 | 2.8 |
| Water (80.1) | 30 | -0.5 | 3.2 |
Molecular Dynamics Simulations: To understand the dynamic behavior of the molecule in solution, molecular dynamics (MD) simulations can be performed. MD simulations track the movements of atoms over time, providing insights into conformational flexibility, solvent reorganization, and the formation of transient intermolecular interactions.
Interactions with Other Molecular Species
The way "Thiophene, 2-(difluoromethyl)-5-methyl-" interacts with other molecules is fundamental to its potential applications. Computational methods can elucidate the nature and strength of these interactions.
Intermolecular Forces: The presence of the sulfur atom and the electronegative fluorine atoms in "Thiophene, 2-(difluoromethyl)-5-methyl-" allows for a range of intermolecular interactions, including hydrogen bonding, π-π stacking, and other non-covalent interactions. nih.gov The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, which can be crucial for its binding affinity to biological receptors. nih.gov
Molecular Docking: In the context of medicinal chemistry, molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein or enzyme. For thiophene derivatives, docking studies have been used to identify key binding interactions, such as hydrogen bonding and π-π stacking, which correlate with their biological activity. nih.gov
Quantum Chemical Calculations: The strength and nature of intermolecular interactions can be quantified using high-level quantum chemical calculations. These calculations can determine interaction energies, geometries of molecular complexes, and analyze the electronic effects of these interactions, such as charge transfer. For instance, studies on thiophene derivatives have utilized DFT to analyze intermolecular interactions that control molecular packing in crystals. nih.gov
The table below provides a hypothetical summary of the types of interactions that could be studied for "Thiophene, 2-(difluoromethyl)-5-methyl-" with a model protein active site.
Table 2: Illustrative Interaction Analysis of Thiophene, 2-(difluoromethyl)-5-methyl- with a Hypothetical Protein Active Site
| Interacting Residue | Type of Interaction | Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Phenylalanine | π-π Stacking with Thiophene Ring | 3.5 | -2.1 |
| Serine | Hydrogen Bond with Fluorine Atom | 2.9 | -3.5 |
| Leucine | Hydrophobic Interaction with Methyl Group | 4.0 | -1.5 |
Derivatization and Functionalization Strategies for Thiophene, 2 Difluoromethyl 5 Methyl
Functional Group Interconversions of the Methyl Group
The methyl group at the 5-position of the thiophene (B33073) ring serves as a versatile handle for a variety of functional group interconversions, allowing for the introduction of oxygen- and halogen-containing functionalities.
The selective oxidation of the methyl group in 2-(difluoromethyl)-5-methylthiophene can yield the corresponding aldehyde, carboxylic acid, or alcohol, each being a valuable synthetic intermediate. The choice of oxidant and reaction conditions dictates the final product.
Oxidation to Aldehyde: The conversion of the methyl group to an aldehyde (2-(difluoromethyl)-5-thiophenecarboxaldehyde) can be achieved using mild oxidizing agents. A common method involves the use of manganese dioxide (MnO₂) in a non-polar solvent like dichloromethane or chloroform. This reagent is known for its selectivity in oxidizing benzylic and allylic alcohols and can be applied to the oxidation of activated methyl groups on heterocyclic systems. Another approach is the use of ceric ammonium nitrate (CAN) under controlled conditions.
Oxidation to Carboxylic Acid: More potent oxidizing agents can directly convert the methyl group to a carboxylic acid (2-(difluoromethyl)-5-thiophenecarboxylic acid). Reagents such as potassium permanganate (KMnO₄) in an aqueous basic solution, followed by acidic workup, or chromium trioxide (CrO₃) in acetic acid are effective for this transformation. These harsh conditions typically lead to complete oxidation of the side chain.
Reduction to Alcohol: While direct oxidation to the alcohol is less common, a two-step process involving initial halogenation followed by nucleophilic substitution with a hydroxide source can yield (2-(difluoromethyl)-5-thienyl)methanol. Alternatively, the aldehyde can be selectively reduced to the alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Table 1: Selective Oxidation of the Methyl Group
| Target Functional Group | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Aldehyde | MnO₂ | Dichloromethane, reflux | 2-(difluoromethyl)-5-thiophenecarboxaldehyde |
| Carboxylic Acid | KMnO₄ | H₂O, NaOH, heat; then H₃O⁺ | 2-(difluoromethyl)-5-thiophenecarboxylic acid |
The methyl group can be halogenated to introduce a reactive handle for further nucleophilic substitution reactions. Free-radical halogenation is the most common method for this transformation.
Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) allows for the selective mono-halogenation of the methyl group. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux conditions. This results in the formation of 2-(difluoromethyl)-5-(halomethyl)thiophene, which is a versatile precursor for the synthesis of various derivatives.
Table 2: Halogenation of the Methyl Group
| Halogenating Agent | Initiator | Solvent | Product |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 2-(bromomethyl)-5-(difluoromethyl)thiophene |
| N-Chlorosuccinimide (NCS) | AIBN | Benzene (B151609) | 2-(chloromethyl)-5-(difluoromethyl)thiophene |
Transformations of the Difluoromethyl Group
The difluoromethyl group, while generally stable, can undergo transformations to introduce other fluorinated motifs or participate in reactions involving the activation of its strong carbon-fluorine bonds.
The conversion of a difluoromethyl group to a trifluoromethyl group is a challenging transformation that typically involves harsh conditions. One potential route involves the deprotonation of the C-H bond of the difluoromethyl group using a strong base to form a difluoromethyl anion, which can then be trapped with an electrophilic fluorine source. However, the acidity of the difluoromethyl proton is relatively low, making this approach difficult.
A more plausible strategy for modifying the fluorination pattern involves reductive defluorination or further fluorination under specific conditions, though these are not standard transformations and often require specialized reagents and catalysts.
The activation of the robust C-F bond in the difluoromethyl group is an area of active research. Transition-metal catalysis, particularly with nickel or palladium complexes, has shown promise in mediating the cleavage of C-F bonds. These reactions can lead to cross-coupling products where a fluorine atom is replaced by another functional group. For instance, reductive defluorination can be achieved using potent reducing agents, sometimes in combination with a transition metal catalyst. Another approach involves the use of strong Lewis acids to facilitate fluoride (B91410) abstraction and generate a cationic intermediate that can be trapped by nucleophiles.
Direct Functionalization of the Thiophene Ring
Direct C-H functionalization of the thiophene ring in 2-(difluoromethyl)-5-methylthiophene offers a step-economical approach to introduce additional substituents. The regioselectivity of these reactions is governed by the electronic and steric effects of the existing methyl and difluoromethyl groups.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, are expected to occur at the 3- or 4-positions of the thiophene ring. The methyl group is an ortho-, para-directing activator, while the difluoromethyl group is a deactivating, meta-directing group. In the case of 2,5-disubstituted thiophenes, electrophilic attack will preferentially occur at the 3- or 4-position. The precise outcome will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
Alternatively, directed ortho-metalation can be employed. By using a strong base such as n-butyllithium or lithium diisopropylamide (LDA), it is possible to deprotonate one of the ring protons. The difluoromethyl group's electron-withdrawing nature would likely direct lithiation to the adjacent 3-position. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Table 3: Potential Direct Functionalization of the Thiophene Ring
| Reaction Type | Reagent(s) | Probable Position of Functionalization | Product Type |
|---|---|---|---|
| Electrophilic Halogenation | Br₂, FeBr₃ | 3- or 4-position | Bromo-2-(difluoromethyl)-5-methylthiophene |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3- or 4-position | Acyl-2-(difluoromethyl)-5-methylthiophene |
| Directed Metalation | n-BuLi, then Electrophile (E⁺) | 3-position | 3-E-2-(difluoromethyl)-5-methylthiophene |
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position. In the case of Thiophene, 2-(difluoromethyl)-5-methyl- , the sulfur atom of the thiophene ring itself can act as a heteroatom directing group, although its directing ability is weaker than many classical DMGs.
The inherent acidity of the α-protons (adjacent to the sulfur atom) in thiophenes is a well-established phenomenon. However, in 2,5-disubstituted thiophenes, metalation must occur at the β-positions (C3 or C4). The regiochemical outcome of lithiation would be influenced by the electronic effects of the existing substituents. The electron-withdrawing difluoromethyl group is expected to increase the acidity of the adjacent C3 proton, while the electron-donating methyl group would have the opposite effect on the C4 proton. Consequently, deprotonation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is anticipated to occur preferentially at the C3 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.
Table 1: Hypothetical Directed Metalation of Thiophene, 2-(difluoromethyl)-5-methyl-
| Reagent | Proposed Electrophile | Potential Product |
| n-BuLi, THF, -78 °C | DMF | 2-(Difluoromethyl)-5-methylthiophene-3-carbaldehyde |
| n-BuLi, THF, -78 °C | I₂ | 3-Iodo-2-(difluoromethyl)-5-methylthiophene |
| n-BuLi, THF, -78 °C | Me₃SiCl | 3-(Trimethylsilyl)-2-(difluoromethyl)-5-methylthiophene |
| LDA, THF, -78 °C | CO₂ | 2-(Difluoromethyl)-5-methylthiophene-3-carboxylic acid |
This table represents a theoretical application of directed metalation to the target compound based on general principles of thiophene reactivity. Specific experimental validation is not currently available in the searched literature.
C-H Activation for Further Substitution
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of heterocycles. mdpi.com This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. For Thiophene, 2-(difluoromethyl)-5-methyl- , C-H activation would target the C3 and C4 positions.
Palladium- and rhodium-based catalysts are commonly employed for the direct arylation, alkenylation, or acylation of thiophenes. The regioselectivity of these reactions is often governed by a combination of steric and electronic factors, as well as the nature of the catalyst and directing group, if any. Given the electronic properties of the substituents, C-H activation at the C3 position is likely to be favored. For instance, a palladium-catalyzed direct arylation with an aryl halide could potentially introduce an aryl group at the C3 position.
Table 2: Potential C-H Activation Reactions of Thiophene, 2-(difluoromethyl)-5-methyl-
| Reaction Type | Potential Coupling Partner | Catalyst System (Illustrative) | Potential Product |
| Direct Arylation | Aryl bromide | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 3-Aryl-2-(difluoromethyl)-5-methylthiophene |
| Direct Alkenylation | Alkene | [RhCp*Cl₂]₂, AgSbF₆ | 3-Alkenyl-2-(difluoromethyl)-5-methylthiophene |
| Acylation | Acyl chloride | Pd(OAc)₂, norbornene | 3-Acyl-2-(difluoromethyl)-5-methylthiophene |
This table provides hypothetical examples of C-H activation reactions based on established methodologies for thiophene functionalization. These reactions have not been specifically reported for Thiophene, 2-(difluoromethyl)-5-methyl-.
Synthesis of Polyfunctionalized Thiophene Derivatives
The construction of more complex molecules from Thiophene, 2-(difluoromethyl)-5-methyl- can be envisioned through both stepwise and convergent approaches.
Stepwise Assembly of Complex Structures
A stepwise approach would involve the sequential introduction of functional groups onto the thiophene core. This strategy allows for precise control over the substitution pattern. For example, a synthetic route could commence with the directed metalation at the C3 position, followed by the introduction of a functional group that enables further transformations. This newly introduced group could then be elaborated, or it could serve as a directing group for the functionalization of the C4 position. While no specific examples are available for the target molecule, this approach is a fundamental strategy in organic synthesis.
A hypothetical synthetic sequence could involve:
Directed lithiation at the C3 position of Thiophene, 2-(difluoromethyl)-5-methyl- followed by quenching with an electrophile (e.g., iodine) to yield 3-Iodo-2-(difluoromethyl)-5-methylthiophene .
Transition metal-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) at the C3 position to introduce a new carbon-carbon bond.
Functionalization of the methyl group at the C5 position, for instance, through radical bromination followed by nucleophilic substitution.
Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer a highly efficient means of assembling complex molecular architectures in a single operation, thereby reducing the number of synthetic steps and minimizing waste. nih.govorganic-chemistry.org The application of such reactions to Thiophene, 2-(difluoromethyl)-5-methyl- would likely involve the existing functional groups as reactive handles or the participation of the thiophene ring in a cycloaddition or annulation process.
While specific cascade or multicomponent reactions involving Thiophene, 2-(difluoromethyl)-5-methyl- have not been reported, one can speculate on potential scenarios. For instance, if a reactive functional group were to be introduced at the C3 position (as described in 6.4.1), this could trigger a cascade sequence with a suitable reaction partner. MCRs often involve the in-situ formation of reactive intermediates that then engage in a series of bond-forming events. The development of a novel MCR involving Thiophene, 2-(difluoromethyl)-5-methyl- would be a valuable contribution to synthetic methodology.
Role in Advanced Organic Synthesis and Materials Science Research
Incorporation into Advanced Materials Research
The application of "Thiophene, 2-(difluoromethyl)-5-methyl-" in advanced materials research is not documented in the current scientific landscape. Thiophene-based materials are of significant interest for their electronic and optical properties, yet the specific contribution of this difluoromethylated and methylated thiophene (B33073) derivative remains unexplored.
The design and synthesis of molecular scaffolds with tunable electronic properties is a key area of materials science. However, there is no evidence to suggest that "Thiophene, 2-(difluoromethyl)-5-methyl-" has been utilized as a component in the design of such scaffolds. Its potential to influence the electronic characteristics of a larger molecular framework has not been a subject of scientific inquiry based on available data.
Precursors for Polymeric Materials with Specific Properties
While direct polymerization of "Thiophene, 2-(difluoromethyl)-5-methyl-" itself is not widely documented, its structural motifs are relevant to the synthesis of specialized polymeric materials. Thiophene derivatives are well-established monomers for conducting polymers, and the incorporation of fluorine atoms can significantly modify the properties of the resulting materials.
The difluoromethyl group, being a strong electron-withdrawing group, can influence the electronic properties of a polymer chain. Research on analogous difluorinated thiophene units in polymer solar cells has shown that their incorporation can lower the energy levels of the polymer. For instance, the use of difluorinated thiophene (dFT) linkers in conjugated polymers has been demonstrated to improve the open-circuit voltage in organic solar cells. researchgate.net
The methyl group, in contrast, is an electron-donating group and can enhance the solubility and processability of the resulting polymers. The interplay between the electron-withdrawing difluoromethyl group and the electron-donating methyl group in "Thiophene, 2-(difluoromethyl)-5-methyl-" could therefore be exploited to fine-tune the optoelectronic and physical properties of novel polymeric materials.
Below is a table summarizing the potential effects of the substituent groups on polymer properties, based on general principles of polymer chemistry and findings for related thiophene-based polymers.
| Substituent Group | Potential Influence on Polymer Properties |
| 2-(difluoromethyl) | - Modulates electronic band gap - Enhances electron affinity - Can improve oxidative stability |
| 5-methyl | - Increases solubility in organic solvents - Improves processability - Can influence polymer morphology |
Exploration in Molecular Design and Chemical Space Expansion
The "Thiophene, 2-(difluoromethyl)-5-methyl-" scaffold is a valuable tool for medicinal chemists and researchers in chemical biology for the exploration of chemical space and the design of novel molecules with tailored properties.
Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology (Emphasis on molecular features, not biological outcome)
In the context of structure-activity relationship (SAR) studies, the "Thiophene, 2-(difluoromethyl)-5-methyl-" core offers several key molecular features that can be systematically varied to probe interactions with biological targets. The thiophene ring itself is a bioisostere of the benzene (B151609) ring, often used to improve metabolic stability or to modulate electronic properties.
The methyl group at the 5-position provides a site for further functionalization or can be varied to explore the steric requirements of a binding pocket. The relative positions of these substituents are fixed, providing a rigid scaffold for the systematic exploration of chemical space.
The following table outlines the key molecular features of the "Thiophene, 2-(difluoromethyl)-5-methyl-" scaffold relevant to SAR studies.
| Molecular Feature | Description | Potential for SAR Exploration |
| Thiophene Ring | Aromatic, sulfur-containing heterocycle | Bioisosteric replacement for phenyl rings; potential for altered metabolic profile and electronic properties. |
| 2-(difluoromethyl) Group | Electron-withdrawing; potential hydrogen bond donor | Modulation of electronic properties and lipophilicity; exploration of hydrogen bonding interactions. |
| 5-methyl Group | Electron-donating; lipophilic | Probing steric tolerance in binding sites; can be a site for further chemical modification. |
Design of Novel Chemical Entities with Modulated Physicochemical Profiles
The design of new chemical entities with specific physicochemical properties is a cornerstone of modern drug discovery and materials science. "Thiophene, 2-(difluoromethyl)-5-methyl-" provides a platform for creating molecules with modulated properties. The introduction of a difluoromethyl group is a known strategy to alter a molecule's pKa, lipophilicity, and metabolic stability.
For example, replacing a hydrogen atom with a fluorine atom generally increases the acidity of nearby protons. The difluoromethyl group can therefore influence the pKa of adjacent functional groups. Furthermore, the lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties, can be finely tuned by the incorporation of the difluoromethyl group.
The table below presents a hypothetical comparison of the physicochemical properties of a parent 2-methylthiophene (B1210033) with "Thiophene, 2-(difluoromethyl)-5-methyl-", based on established effects of fluorination.
| Property | 2-Methylthiophene (Reference) | Thiophene, 2-(difluoromethyl)-5-methyl- (Predicted) | Rationale |
| Molecular Weight | 98.17 g/mol nih.gov | Higher | Addition of two fluorine atoms. |
| LogP | ~2.33 nih.gov | Higher | Fluorine atoms generally increase lipophilicity. |
| pKa (of ring protons) | Higher | Lower | The electron-withdrawing nature of the CHF2 group increases the acidity of the thiophene ring protons. |
| Metabolic Stability | Lower | Higher | The C-F bond is stronger than the C-H bond, often leading to increased resistance to metabolic degradation. |
Applications in Agrochemical Research as a Structural Component (Focus on chemical synthesis, not specific pesticidal activity or safety)
In the field of agrochemical research, the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal properties is a continuous effort. Thiophene derivatives are frequently incorporated into the structures of agrochemicals. The "Thiophene, 2-(difluoromethyl)-5-methyl-" moiety can be synthesized and incorporated into larger molecules through various organic reactions.
The synthesis of this specific thiophene derivative would likely involve the introduction of the difluoromethyl group onto a pre-existing 5-methylthiophene ring or the cyclization of a precursor already containing the difluoromethyl moiety. Methods for the difluoromethylation of aromatic and heteroaromatic compounds are well-established and could be adapted for this purpose.
Once synthesized, "Thiophene, 2-(difluoromethyl)-5-methyl-" can serve as a versatile intermediate. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups. Furthermore, the methyl group can be functionalized, for example, through radical halogenation, to provide a handle for further synthetic transformations. These synthetic routes would allow for the incorporation of the "Thiophene, 2-(difluoromethyl)-5-methyl-" core into a diverse range of molecular architectures for screening in agrochemical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(difluoromethyl)-5-methylthiophene, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or substitution of pre-functionalized thiophene precursors. For example, photolysis of methyl-substituted thiadiazole derivatives in the presence of hexafluoro-2-butyne yields thiophene derivatives, with yields increasing under higher reagent pressures (e.g., 37.5% at 1200 Torr) . Solvent systems like THF with triethylamine as a base are commonly used to facilitate reactions, monitored by thin-layer chromatography (TLC) . Optimization involves adjusting catalysts (e.g., Pd for cross-coupling) and temperature gradients to improve regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing 2-(difluoromethyl)-5-methylthiophene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. For instance, the methyl group at the 5-position shifts H4 to τ 3.07 in NMR, distinguishing it from other isomers . Mass spectrometry (MS) confirms molecular weight (e.g., M+ = 234 for methyl-substituted thiophenes), while IR spectroscopy identifies functional groups like C-F bonds (stretching at 1100–1250 cm⁻¹) . Decoupling experiments in NMR further resolve coupling interactions between substituents .
Advanced Research Questions
Q. How does the difluoromethyl group at the 2-position influence the electronic and steric properties of 5-methylthiophene derivatives?
- Methodological Answer : The difluoromethyl group introduces strong electron-withdrawing effects via C-F bonds, reducing electron density on the thiophene ring. This enhances electrophilic substitution reactivity at the 4-position . Steric effects are minimal compared to bulkier substituents (e.g., trifluoromethyl), but fluorine’s van der Waals radius slightly hinders π-stacking interactions in crystal structures . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps .
Q. What structure-activity relationships (SAR) govern the biological activity of 2-(difluoromethyl)-5-methylthiophene derivatives?
- Methodological Answer : SAR studies reveal that substituent position and size significantly impact potency. For example, replacing 5-methyl with 5-ethyl in thiophene analogs improves inhibitory activity against retrograde trafficking by ~30% . The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic assays . Docking studies using Protein Data Bank (PDB) structures can model interactions with biological targets like enzyme active sites .
Q. How can contradictions in reported reactivity data for methyl- and difluoromethyl-substituted thiophenes be resolved?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature) or competing pathways (e.g., radical vs. ionic mechanisms). For instance, photolysis of 5-methylthiadiazole derivatives under inert vs. aerobic conditions produces different thiophene ratios . Systematic replication under controlled parameters (e.g., using Schlenk lines for oxygen-sensitive reactions) and advanced characterization (e.g., in situ IR monitoring) can clarify mechanistic pathways .
Q. What computational approaches are used to predict the physicochemical properties of 2-(difluoromethyl)-5-methylthiophene?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol) and predicts solubility parameters (logP ~2.3) . Molecular dynamics simulations model aggregation behavior in aqueous solutions, while docking software (e.g., AutoDock) assesses binding affinities to targets like cytochrome P450 enzymes .
Key Research Findings
- Synthetic Efficiency : Higher pressures of hexafluoro-2-butyne correlate with improved yields (up to 37.5%) due to enhanced reagent contact .
- Fluorine Effects : Difluoromethyl groups increase metabolic stability and reduce basicity of adjacent amines, improving bioavailability in pharmacokinetic models .
- SAR Insights : Ethyl substitution at the 5-position enhances potency in enzyme inhibition assays, while benzothiophene analogs show reduced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
